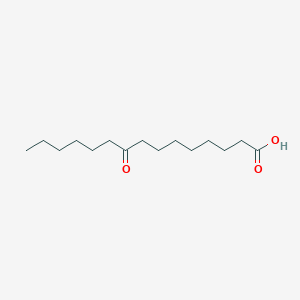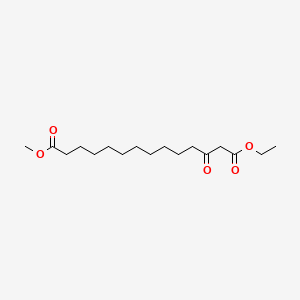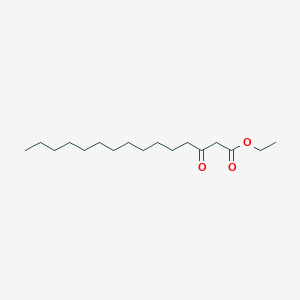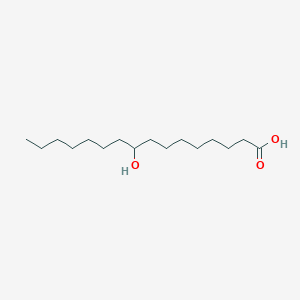
9-Hydroxypalmitic acid
Vue d'ensemble
Description
9-Hydroxypalmitic acid is a useful research compound. Its molecular formula is C16H32O3 and its molecular weight is 272.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Hydroxypalmitic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Hydroxypalmitic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Monolayer Characteristics of Hydroxypalmitic Acids
Siegel, Vollhardt, and Cadenhead (2005) investigated the effect of the OH-group position on the monolayer characteristics of hydroxypalmitic acids, including 9-hydroxypalmitic acid. They found that the OH-substitution position significantly impacts the phase behavior and domain morphology of acid monolayers, which is crucial in understanding the behavior of amphiphilic molecules in biological systems (Siegel, Vollhardt, & Cadenhead, 2005).
Antiproliferative Effects in Cancer Cells
Kokotou et al. (2020) discovered that hydroxystearic and hydroxypalmitic acids, including isomers with hydroxyl groups at various positions like 9-hydroxypalmitic acid, exhibited growth inhibitory activities against various human cancer cell lines and suppressed β-cell apoptosis induced by pro-inflammatory cytokines (Kokotou et al., 2020).
Role in Bioactive Lipids
Calonghi et al. (2019) synthesized derivatives of 9-hydroxystearic acid to investigate their effect on cancer cells. They found that specific derivatives of 9-hydroxystearic acid showed antiproliferative activity against cancer cells, highlighting the significance of hydroxypalmitic acid derivatives in biomedical research (Calonghi et al., 2019).
Involvement in Apoptotic Cell Death
Rodríguez et al. (2019) studied the role of 9-hydroxystearic acid in apoptosis, discovering that 9-hydroxystearic acid levels in human colorectal tumors are diminished compared to normal tissue. This suggests its potential role as a tumor suppressor and its involvement in apoptotic cell death mechanisms in cancer cells (Rodríguez et al., 2019).
Self-Assembly and Self-Esterification
Heredia-Guerrero et al. (2009) and (2010) conducted studies on aleuritic acid (9,10,16-trihydroxypalmitic acid) and 9(10),16-dihydroxypalmitic acid. They explored the self-assembly and self-esterification of these compounds on mica surfaces. Their findings provide insights into the behavior of polyhydroxylated fatty acids in synthetic and natural biopolyesters, relevant for understanding the assembly of complex lipid structures (Heredia-Guerrero et al., 2009), (Heredia-Guerrero et al., 2010).
Metabolic Effects in Mitochondria
Tonin et al. (2010) examined the effects of hydroxypalmitic acids, including 9-hydroxypalmitic acid, on energy homeostasis in rat brain mitochondria. They found that these acids could disrupt mitochondrial energy balance, suggesting their role in metabolic regulation and potential implications in neurodegenerative diseases (Tonin et al., 2010).
Modulation of Basal Metabolism and Insulin Sensitivity
Benlebna et al. (2020) reported that long-term intake of fatty acid esters of hydroxy fatty acids (FAHFAs), including 9-PAHPA, modulated basal metabolism and exerted an insulin-sensitizing effect in mice. This highlights the potential therapeutic applications of 9-hydroxypalmitic acid in metabolic disorders (Benlebna et al., 2020).
Propriétés
IUPAC Name |
9-hydroxyhexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-6-9-12-15(17)13-10-7-5-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLPQXIASCHLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311269 | |
| Record name | 9-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17833-52-2 | |
| Record name | 9-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



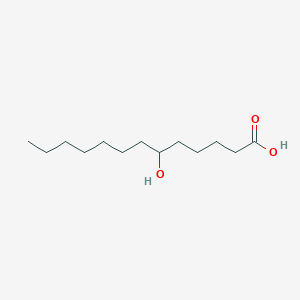
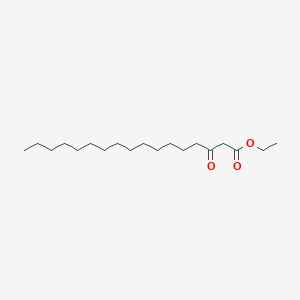
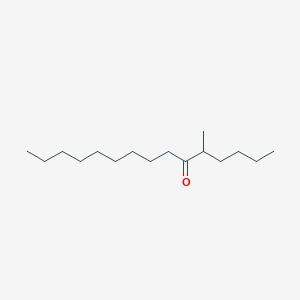
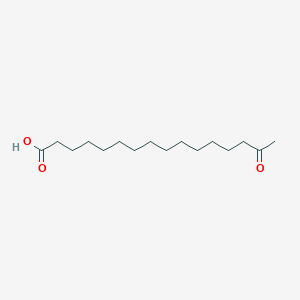



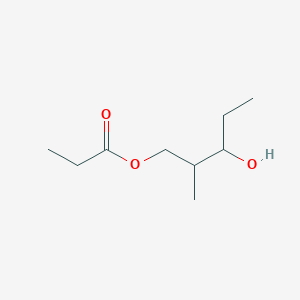
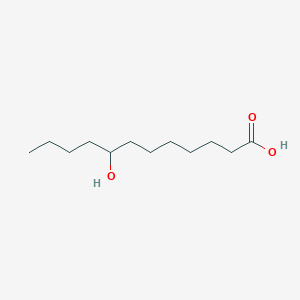
![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)
